6-Ethoxy-1,2,3,4-tetrahydroisoquinoline

Physicochemical profiling Drug design Lead optimization

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 630407-52-2) is a bicyclic secondary amine with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. It belongs to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry that forms the backbone of numerous natural products and synthetic drugs approved for cancer, pain, gout, and neurodegenerative diseases.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 630407-52-2
Cat. No. B2544551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-1,2,3,4-tetrahydroisoquinoline
CAS630407-52-2
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCCOC1=CC2=C(CNCC2)C=C1
InChIInChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3
InChIKeyWRHBHXZLVGXOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 630407-52-2): Procurement-Relevant Identity and Scaffold Context


6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 630407-52-2) is a bicyclic secondary amine with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol [1]. It belongs to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry that forms the backbone of numerous natural products and synthetic drugs approved for cancer, pain, gout, and neurodegenerative diseases [2]. The defining structural feature is an ethoxy substituent at the 6-position of the isoquinoline ring system, which distinguishes it from other 6-substituted THIQ analogs such as 6-methoxy-, 6-hydroxy-, and the unsubstituted parent compound. This substitution pattern influences lipophilicity, metabolic stability, and pharmacological behavior, making the compound a non-interchangeable building block for structure–activity relationship (SAR) exploration and impurity reference standard applications .

Why 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by 6-Methoxy or Other In-Class THIQ Analogs


The 6-alkoxy substituent on the THIQ scaffold is a critical determinant of both physicochemical properties and pharmacological activity. A methoxy-to-ethoxy substitution at the 6-position increases computed lipophilicity by approximately 0.4 XLogP units (1.30 for 6-methoxy vs. 1.70 for 6-ethoxy) [1], altering membrane permeability, metabolic stability, and off-target binding profiles. Historically, pharmacological studies on 2-alkyl-THIQ series demonstrated that replacing a 6,7-dimethoxy substitution with a 6,7-diethoxy or 6-ethoxy substitution converts the cardiovascular profile from a pure depressor response to a biphasic depressor-pressor action, and the ethoxy analogs produce coarse tremors rather than the sympathomimetic symptoms observed with hydroxy-substituted compounds [2]. These functional divergences mean that substituting a 6-methoxy or 6-hydroxy THIQ building block for the 6-ethoxy variant in a synthetic pathway or SAR campaign will yield a compound with altered target engagement, pharmacokinetics, and in vivo pharmacology—risks that cannot be mitigated by simple potency assumptions.

Quantitative Differentiation Evidence for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline Against Closest Analogs


Lipophilicity Shift: 6-Ethoxy vs. 6-Methoxy THIQ

The computed octanol-water partition coefficient (XLogP) for 6-ethoxy-1,2,3,4-tetrahydroisoquinoline is 1.70, compared with 1.30 for the 6-methoxy analog—a difference of +0.40 log units [1]. This increase in lipophilicity is directly attributable to the additional methylene unit in the ethoxy group, and it predicts measurably different membrane permeability and metabolic stability profiles in drug discovery programs [2].

Physicochemical profiling Drug design Lead optimization

Pharmacological Divergence: 6-Ethoxy Series Produces Biphasic Cardiovascular Profile Distinct from Methoxy and Hydroxy Analogs

In a systematic in vivo study of 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochloride series, compounds bearing 6-ethoxy substitution exhibited biphasic depressor-pressor action on blood pressure at small doses and were predominantly depressor at large doses. In contrast, the 6,7-dimethoxy-substituted analogs were purely depressor, while 6,7-dihydroxy compounds were pressor [1]. Furthermore, the ethoxy-substituted compounds produced coarse tremors rather than the sympathomimetic symptoms (pilomotor effects, exophthalmos, salivation) observed with the dihydroxy series [1]. N-Methyl-6-ethoxytetrahydroisoquinoline—a direct derivative of the target scaffold—lowered blood pressure almost to zero at 0.1 mg/kg, an extreme depressor potency not observed with the corresponding methoxy derivatives [2].

Cardiovascular pharmacology Structure–activity relationship In vivo pharmacodynamics

Synthetic Handle Advantage: Ethoxy as a Cleavable Protecting Group for Late-Stage Derivatization

The 6-ethoxy substituent can be selectively cleaved to the 6-hydroxy derivative under milder conditions (e.g., BBr3 or HBr) compared with the 6-methoxy group, which requires more forcing demethylation conditions (e.g., prolonged heating in 48% HBr or use of Lewis acids at elevated temperatures) [1]. This differential reactivity makes the 6-ethoxy THIQ building block a preferred intermediate when a synthetic route requires late-stage unmasking of a 6-hydroxyl group for subsequent functionalization (e.g., O-alkylation, sulfonation, or glycosylation) without degrading acid-sensitive or thermally labile functional groups elsewhere in the molecule [2].

Synthetic chemistry Building block utility Medicinal chemistry

Commercial Availability and Purity: Enamine Catalog EN300-113386 vs. TCI 6-Methoxy Analog

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is commercially available from Enamine (catalog EN300-113386) at 95% purity, with documented pricing of $743 for 1 g and $2,152 for 5 g as of October 2023 . The 6-methoxy analog is available from TCI at ≥96% purity . While the purity specifications are comparable, the pricing reflects the lower production volume and higher synthetic cost of the ethoxy building block, which provides a measurable procurement differentiator for budget-sensitive projects.

Chemical procurement Building block sourcing Purity specification

Validated Application Scenarios for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 630407-52-2)


SAR Exploration of 6-Position Alkoxy Effects on GPCR Target Engagement

Medicinal chemistry teams investigating orexin, adrenergic, or serotonergic GPCR targets can use 6-ethoxy-1,2,3,4-tetrahydroisoquinoline as a building block to systematically probe how the 6-alkoxy substituent size and lipophilicity modulate receptor binding. The +0.40 XLogP shift relative to the 6-methoxy analog [1] provides a predictable lipophilicity increment, while the historical pharmacological data demonstrate that the ethoxy substitution qualitatively alters in vivo cardiovascular and neurological responses compared with methoxy and hydroxy series [2]. This supports structure-based design of subtype-selective ligands where the 6-position substituent is a critical selectivity determinant [3].

Impurity Reference Standard for Pharmaceutical Quality Control

6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is employed as an impurity reference standard in the quality control of pharmaceutical products whose synthetic routes generate 6-alkoxy-THIQ byproducts [1]. Its distinct retention time and mass spectrum, attributable to the ethoxy group, enable unambiguous identification and quantification by HPLC-MS, which would not be possible using a methoxy or hydroxy analog as the impurity marker [2].

Late-Stage Functionalization via Selective O-Dealkylation

In multi-step syntheses of complex THIQ-containing natural products or drug candidates, the 6-ethoxy group can be selectively cleaved to the 6-hydroxy intermediate under milder conditions than the corresponding methoxy ether [1]. This enables late-stage diversification—such as O-alkylation, phosphorylation, or bioconjugation—without exposing acid- or heat-sensitive functional groups to the harsher demethylation conditions required for 6-methoxy analogs [2]. Procurement of the 6-ethoxy building block, rather than the 6-methoxy version, is therefore strategically justified when the synthetic route includes a late-stage deprotection–functionalization sequence.

Cardiovascular Pharmacology Probe Development

Research groups studying blood pressure regulation can employ N-alkylated derivatives of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline as pharmacological probes. Historical in vivo data show that N-methyl-6-ethoxy-THIQ at 0.1 mg/kg intravenously produces a profound depressor response lasting several hours, a potency and duration not matched by the corresponding methoxy derivative [1]. This makes the 6-ethoxy scaffold a starting point for developing potent vasoactive agents where the ethoxy group is essential for the desired pharmacodynamic profile.

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